Cas no 2137585-79-4 (5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-, is a specialized chemical compound featuring a functionalized isothiazole core. Its structure incorporates a chloro and methoxy substituent, along with a branched alkylamine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's unique substitution pattern enhances its reactivity in nucleophilic and electrophilic reactions, allowing for selective modifications. Its stability under standard conditions and compatibility with common solvents facilitate handling in laboratory and industrial settings. This compound is particularly valuable in the development of agrochemicals, bioactive molecules, and fine chemicals, where precise functional group manipulation is critical.
5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- structure
2137585-79-4 structure
Product name:5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-
CAS No:2137585-79-4
MF:C10H17ClN2OS
Molecular Weight:248.772780179977
CID:5256040

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- 化学的及び物理的性質

名前と識別子

    • 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-
    • インチ: 1S/C10H17ClN2OS/c1-5-10(2,3)12-6-7-8(11)9(14-4)13-15-7/h12H,5-6H2,1-4H3
    • InChIKey: AMRYEMDIHLHCQR-UHFFFAOYSA-N
    • SMILES: S1C(CNC(C)(C)CC)=C(Cl)C(OC)=N1

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-376779-1.0g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
1g
$1214.0 2023-05-26
Enamine
EN300-376779-0.05g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
0.05g
$1020.0 2023-05-26
Enamine
EN300-376779-0.1g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
0.1g
$1068.0 2023-05-26
Enamine
EN300-376779-10.0g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
10g
$5221.0 2023-05-26
Enamine
EN300-376779-0.25g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
0.25g
$1117.0 2023-05-26
Enamine
EN300-376779-2.5g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
2.5g
$2379.0 2023-05-26
Enamine
EN300-376779-0.5g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
0.5g
$1165.0 2023-05-26
Enamine
EN300-376779-5.0g
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
2137585-79-4
5g
$3520.0 2023-05-26

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- 関連文献

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-に関する追加情報

Recent Advances in the Study of 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- (CAS: 2137585-79-4)

The compound 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- (CAS: 2137585-79-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isothiazole core and functionalized side chains, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of antimicrobial and anticancer properties.

One of the key breakthroughs in the study of this compound is its role as a potent inhibitor of specific enzymatic pathways. Researchers have identified that 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- exhibits high affinity towards certain kinases and proteases, making it a valuable candidate for targeted therapy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the growth of drug-resistant bacterial strains by disrupting essential metabolic pathways. The study highlighted the compound's low cytotoxicity to mammalian cells, which underscores its potential for clinical development.

In addition to its antimicrobial properties, recent investigations have explored the anticancer potential of this compound. A preclinical study conducted by a team at the National Cancer Institute revealed that 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The study attributed this effect to the compound's ability to modulate the expression of pro-apoptotic proteins and inhibit angiogenesis. These findings were further supported by in vivo models, where the compound significantly reduced tumor growth without causing severe side effects.

The synthesis and optimization of 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production. A 2024 paper in Organic Process Research & Development detailed a novel catalytic method that improves yield and reduces the use of hazardous reagents. This methodological innovation is expected to facilitate large-scale production and further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Ongoing research aims to design derivatives with improved properties while retaining the core pharmacophore. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to accelerate the transition from bench to bedside.

In conclusion, 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- (CAS: 2137585-79-4) represents a promising scaffold for the development of novel therapeutics. Its diverse biological activities and recent advancements in synthesis underscore its potential in addressing unmet medical needs. Future research should focus on overcoming existing limitations and exploring its applications in combination therapies and personalized medicine.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue